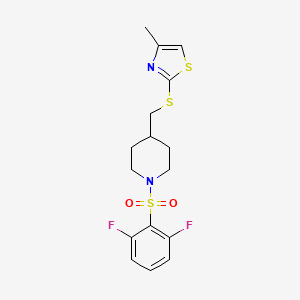

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole

Description

Properties

IUPAC Name |

2-[[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O2S3/c1-11-9-23-16(19-11)24-10-12-5-7-20(8-6-12)25(21,22)15-13(17)3-2-4-14(15)18/h2-4,9,12H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSBQDDGFOKQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole represents a complex organic structure with potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound features a thiazole ring linked to a piperidine derivative via a thioether bond, with a difluorophenylsulfonyl group that enhances its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenylsulfonyl group can engage in strong interactions with amino acid residues in target proteins, while the piperidine and thiazole rings contribute to binding affinity and specificity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonyl thiourea derivatives have shown remarkable activity against bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6h | 0.78 | S. aureus |

| 6i | 3.125 | E. coli |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Similar derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting that the thiazole moiety may play a crucial role in modulating inflammatory pathways .

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. Analogous compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For example, certain derivatives exhibited IC50 values indicating effective inhibition of tumor growth.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound against structurally similar compounds.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| A | Lacks difluorophenyl group | Lower antimicrobial activity |

| B | No sulfonyl group | Reduced binding affinity |

Case Studies

- Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed significant inhibition against Staphylococcus epidermidis with MIC values comparable to traditional antibiotics .

- Case Study on Anti-inflammatory Effects : In vivo models showed that the compound reduced edema significantly when administered at varying doses, confirming its potential as an anti-inflammatory agent .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an essential building block for the development of more complex molecules. Its functional groups enable the formation of various derivatives through established synthetic routes:

-

Synthetic Routes :

- Formation of the piperidine intermediate via nucleophilic substitution.

- Introduction of the difluorophenylsulfonyl group through sulfonylation reactions.

- Thioether formation using thiol reagents under basic conditions.

The compound has been investigated for its potential biological activities, particularly:

- Anticancer Properties : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of specific signaling pathways that control cell proliferation and apoptosis .

- Anti-inflammatory Effects : Research shows that the compound can inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Pharmacological Applications

The pharmacological profile of this compound has been explored extensively:

- Mechanism of Action : The difluorophenylsulfonyl group interacts with specific amino acid residues in target proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes involved in inflammation and cancer progression .

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Anticancer Activity :

- Anti-inflammatory Research :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues from Literature

The following compounds share partial structural homology with the target molecule, enabling comparisons of physicochemical and pharmacological properties.

Table 1: Comparative Analysis of Key Compounds

Key Observations

A. Impact of Heterocyclic Core

- The target’s thiazole core (C₄H₅NS) contrasts with 1,3,4-oxadiazole (e.g., 7h ) and quinoline (Rilapladib ).

- Rilapladib’s quinoline system confers extended aromaticity, likely contributing to its higher molecular weight (735.8 vs. ~406.5 g/mol) and therapeutic use in atherosclerosis .

B. Sulfonyl and Fluorine Substituents

- The 2,6-difluorophenyl-sulfonyl group in the target compound differs from the 4-chlorophenyl-sulfonyl in 7h and dimethylsulfamoyl in Example 110 . Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.

- Example 110’s 2,3-difluorophenyl group shows positional isomerism vs. the target’s 2,6-difluoro substitution, which could alter steric and electronic profiles.

C. Physicochemical Properties

- Melting points : reports higher melting points (132–230°C) for benzhydrylpiperazinyl sulfonamides due to rigid aromatic systems, whereas oxadiazoles (7h–7l ) melt at 98–132°C, reflecting flexibility from alkylthio chains.

- HPLC retention : Example 110 has a short retention time (1.63 min), suggesting moderate hydrophobicity. The target compound’s retention time would depend on its balance between fluorine (lipophilic) and sulfonyl (polar) groups.

Q & A

Q. What are the established synthetic routes for 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole, and what reagents/catalysts are critical for its formation?

The synthesis typically involves multi-step reactions:

- Step 1 : Sulfonylation of piperidin-4-yl derivatives with 2,6-difluorobenzenesulfonyl chloride to introduce the sulfonyl group.

- Step 2 : Thiolation via nucleophilic substitution using mercapto-methylthiazole precursors under basic conditions (e.g., K₂CO₃ in DMF).

- Critical Reagents : Transition-metal catalysts (e.g., Pd for coupling reactions) and polar aprotic solvents (DMF, DMSO) enhance yield .

- Validation : Intermediate purity is confirmed via TLC and HPLC before proceeding to subsequent steps .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., sulfonyl group at δ 7.8–8.2 ppm) and thiazole ring protons (δ 6.5–7.2 ppm) .

- Infrared (IR) Spectroscopy : Confirms sulfonyl S=O stretches (~1350 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Q. Which structural features of this compound influence its reactivity and stability?

- Sulfonyl Group : Enhances electrophilicity but may hydrolyze under acidic/alkaline conditions.

- Thiazole Ring : Aromaticity contributes to stability; methyl substitution at C4 modulates steric effects.

- Piperidine Core : Conformational flexibility affects binding interactions in biological assays .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict regioselectivity?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers for sulfonylation and thiolation steps .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates .

- Case Study : ICReDD’s feedback loop integrates experimental data (e.g., yields) with computational predictions to refine conditions .

Q. How should researchers address contradictions in experimental data (e.g., variable yields under similar conditions)?

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design identifies interactions between solvent choice, reaction time, and pH .

- Error Analysis : Quantify measurement uncertainty via triplicate runs and ANOVA to distinguish systematic vs. random errors .

Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Targeted Modifications : Replace the 2,6-difluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess bioactivity changes .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with potency .

Q. What experimental designs minimize resource use while maximizing data robustness?

- Response Surface Methodology (RSM) : Optimize reaction parameters (temperature, stoichiometry) via central composite designs, reducing trials by 40–60% compared to one-factor-at-a-time approaches .

- High-Throughput Screening (HTS) : Use automated platforms to test 96-well plates under varied conditions (e.g., catalyst libraries) .

Q. What advanced techniques elucidate conformational dynamics in solution or solid states?

Q. How can degradation pathways be mapped under controlled oxidative/reductive conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.